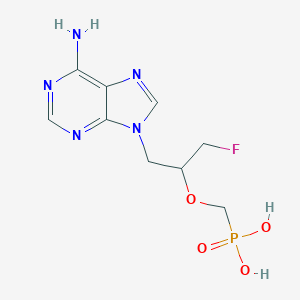

(2RS)-FPMPA

Description

Structure

3D Structure

Properties

CAS No. |

135295-27-1 |

|---|---|

Molecular Formula |

C9H13FN5O4P |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18) |

InChI Key |

BFZJTDBFUROXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |

Synonyms |

3-FPMPA 9-(3-fluoro-2-phosphonylmethoxypropyl)adenine |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of a Selective Antiretroviral Agent: A Technical History of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

Introduction

In the landscape of antiviral drug discovery, the development of acyclic nucleoside phosphonates (ANPs) marked a pivotal moment, offering a new class of potent and selective therapeutic agents. Among these, 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA) emerged as a significant analogue with a distinct profile of activity, primarily targeting retroviruses. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental data of FPMPA, tailored for researchers, scientists, and drug development professionals. The synthesis of this compound and its derivatives represented a strategic effort to enhance the therapeutic index and overcome resistance mechanisms encountered with earlier antiviral drugs.

Discovery and Historical Context

The discovery of FPMPA is rooted in the broader research program on acyclic nucleoside phosphonates at the Institute of Organic Chemistry and Biochemistry in Prague, led by the pioneering scientist Antonín Holý, in collaboration with Erik De Clercq at the Rega Institute for Medical Research in Leuven, Belgium. This research initially led to the discovery of highly successful antiviral drugs such as Cidofovir (HPMPC) and Adefovir (PMEA), which are active against a wide range of DNA viruses.

FPMPA was developed as a structural analogue of these earlier compounds, with a key modification: the introduction of a fluorine atom at the 3'-position of the acyclic side chain. This strategic fluorination was intended to alter the biological properties of the molecule, potentially leading to a different spectrum of antiviral activity. The initial research described a new class of 9-[(2RS)-3-fluoro-2-phosphonylmethoxypropyl] (FPMP) derivatives of purines, with (RS)-FPMPA being a prominent member.

Antiviral Activity and Selectivity

Initial in vitro studies revealed that (RS)-FPMPA and its 2,6-diaminopurine counterpart, (RS)-FPMPDAP, exhibited marked and selective activity against a broad spectrum of retroviruses, including Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2).[1] This was a significant departure from the parent compounds, the 9-[(2S)-3-hydroxy-2-phosphonylmethoxypropyl] (HPMP) derivatives, which are primarily active against DNA viruses.[1]

The selectivity of (RS)-FPMPA for retroviruses was a key finding. It was demonstrated to be more selective as an in vitro antiretroviral agent than its predecessor, 9-(2-phosphonylmethoxyethyl)adenine (PMEA).[1] Furthermore, in vivo studies in mice showed that (RS)-FPMPA had a substantially higher therapeutic index in inhibiting Moloney murine sarcoma virus-induced tumor formation and associated mortality compared to PMEA.[1]

Quantitative Antiviral Data

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (RS)-FPMPA | HIV-1 | ||||

| (RS)-FPMPA | HIV-2 | ||||

| (RS)-FPMPA | MSV | ||||

| PMEA | HIV-1 | ||||

| PMEA | MSV |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Mechanism of Action

The proposed mechanism of action for FPMPA is consistent with that of other acyclic nucleoside phosphonates. As a phosphonate, FPMPA bypasses the initial, often virus-specific, monophosphorylation step required by nucleoside analogues. It is subsequently phosphorylated by cellular enzymes to its active diphosphate metabolite, (RS)-FPMPApp.

This active metabolite, (RS)-FPMPApp, acts as a competitive inhibitor and an alternative substrate for the viral reverse transcriptase.[1] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, thus halting viral replication.[1] It was shown that (RS)-FPMPApp is a potent and selective inhibitor of HIV-1 reverse transcriptase, but not of host cell DNA polymerases such as HSV-1 DNA polymerase or DNA polymerase alpha, which accounts for its selective antiviral activity.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies that would have been employed in the initial characterization of FPMPA, based on standard practices for antiviral drug discovery from that period.

Synthesis of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine

A full, detailed account of the synthesis of (RS)-FPMPA is described in the primary literature.[1] The general approach for synthesizing acyclic nucleoside phosphonates involves the alkylation of a purine base with a suitably functionalized acyclic side chain. For FPMPA, this would involve a multi-step synthesis to generate the 3-fluoro-2-phosphonylmethoxypropyl side chain, followed by its coupling to adenine.

Antiviral Activity Assays

The antiviral activity of FPMPA was determined against a panel of viruses, with a focus on retroviruses. The standard method for assessing antiviral efficacy is to measure the inhibition of virus-induced cytopathogenicity in cell culture.

Protocol for HIV-1 Antiviral Assay:

-

Cell Culture: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, H9, or CEM) are cultured in appropriate media.

-

Compound Preparation: A stock solution of (RS)-FPMPA is prepared and serially diluted to a range of concentrations.

-

Infection: Cells are infected with a standardized amount of HIV-1.

-

Treatment: The infected cells are then incubated with the various concentrations of (RS)-FPMPA. Control wells with infected, untreated cells and uninfected, untreated cells are included.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

-

Cell Viability: Using a colorimetric assay (e.g., MTT or XTT) to measure the viability of the host cells. In this case, a higher signal indicates better protection from virus-induced cell death.

-

Viral Antigen Expression: Measuring the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

-

Reverse Transcriptase Activity: Measuring the activity of reverse transcriptase in the culture supernatant.

-

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assays

To determine the selectivity of the antiviral effect, the cytotoxicity of the compound on uninfected host cells is assessed in parallel.

Protocol for Cytotoxicity Assay:

-

Cell Culture: The same host cell line used in the antiviral assay is cultured.

-

Treatment: Uninfected cells are incubated with the same serial dilutions of (RS)-FPMPA.

-

Incubation: The cells are incubated for the same duration as in the antiviral assay.

-

Endpoint Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT).

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of the active metabolite, (RS)-FPMPApp, on the viral enzyme is measured in a cell-free enzymatic assay.

Protocol for HIV-1 Reverse Transcriptase Inhibition Assay:

-

Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase is used. A template-primer, such as poly(rA)-oligo(dT), and a radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., ³H-dTTP) are used as substrates.

-

Inhibitor: The diphosphate of (RS)-FPMPA, (RS)-FPMPApp, is synthesized and prepared in a range of concentrations.

-

Reaction: The enzyme, template-primer, and inhibitor are pre-incubated. The reaction is initiated by the addition of the labeled dNTP.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Termination and Measurement: The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA is quantified. This is typically done by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated.

Pharmacokinetics and In Vivo Efficacy

Conclusion

The discovery of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine represented a significant advancement in the field of acyclic nucleoside phosphonates. The strategic introduction of a fluorine atom resulted in a compound with a highly selective and potent antiretroviral activity, distinguishing it from its predecessors. Its mechanism of action, involving the inhibition of viral reverse transcriptase and chain termination, provided a solid rationale for its efficacy. While FPMPA itself has not progressed to widespread clinical use, the research and methodologies employed in its discovery and characterization have contributed valuable knowledge to the ongoing development of novel antiviral therapies. The foundational studies on FPMPA underscore the importance of targeted chemical modifications in optimizing the therapeutic profiles of antiviral agents.

References

(S)-FPMPA as a DNA Chain Terminator in HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-9-[3-fluoro-2-(phosphonomethoxy)propyl]adenine ((S)-FPMPA), more commonly known as Tenofovir Alafenamide (TAF), and its critical role as a DNA chain terminator in the inhibition of Human Immunodeficiency Virus (HIV). (S)-FPMPA is a next-generation prodrug of tenofovir, designed for enhanced plasma stability and more efficient intracellular delivery of the active antiviral agent, tenofovir diphosphate (TFV-DP).

Core Mechanism of Action

(S)-FPMPA is a nucleotide reverse transcriptase inhibitor (NRTI) that, upon oral administration, is efficiently absorbed and primarily hydrolyzed intracellularly by cathepsin A to tenofovir (TFV).[1] Cellular kinases then phosphorylate TFV to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[1]

TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) with respect to the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] By mimicking dATP, TFV-DP is incorporated into the growing viral DNA chain during the reverse transcription of viral RNA.[1] However, because TFV-DP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby preventing the completion of viral DNA synthesis and subsequent integration into the host genome.[1] This targeted disruption of the viral replication cycle is the cornerstone of its anti-HIV efficacy.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of (S)-FPMPA and its active metabolite, TFV-DP, has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their efficacy.

| Compound | Assay System | IC50 (µM) | Reference |

| Tenofovir Alafenamide (TAF) | HIV-1BaL in TZM-bl cells | 0.0006 ± 0.0003 | [3] |

| Tenofovir Alafenamide (TAF) | HIV-1BaL in foreskin explants (High Viral Titer) | 0.018 ± 0.004 | [3] |

| Tenofovir (TFV) | HIV-1BaL in TZM-bl cells | 0.203 ± 0.069 | [3] |

| Tenofovir (TFV) | HIV-1BaL in foreskin explants (High Viral Titer) | 3.69 ± 0.61 | [3] |

Table 1: 50% Inhibitory Concentration (IC50) of Tenofovir Alafenamide and Tenofovir against HIV-1.

| Compound | Enzyme Target | Ki (µM) | Reference |

| Tenofovir Diphosphate (TFV-DP) | HIV Reverse Transcriptase (RNA-dependent) | 0.022 | [2] |

| Tenofovir Diphosphate (TFV-DP) | HIV Reverse Transcriptase (DNA-dependent) | 1.55 | [2] |

Table 2: Inhibition Constant (Ki) of Tenofovir Diphosphate against HIV Reverse Transcriptase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the protocols for key experiments used to evaluate the efficacy of (S)-FPMPA as a DNA chain terminator.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of HIV-1 reverse transcriptase by 50% (IC50).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxyadenosine triphosphate (dATP)

-

[³H]-Thymidine triphosphate ([³H]TTP)

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

Dithiothreitol (DTT)

-

KCl

-

Nonidet P-40

-

Test compound ((S)-FPMPA or its active metabolite)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, MgCl₂, DTT, KCl, and Nonidet P-40.

-

Add the poly(rA)-oligo(dT) template-primer and dATP to the reaction mixture.

-

Serially dilute the test compound in the reaction mixture across a 96-well plate.

-

Initiate the reaction by adding recombinant HIV-1 RT and [³H]TTP to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by adding cold TCA.

-

Precipitate the newly synthesized [³H]-labeled DNA on ice.

-

Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DNA Chain Termination Assay

This assay directly visualizes the termination of DNA synthesis by the incorporation of the chain-terminating nucleotide analog.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Single-stranded DNA or RNA template

-

Fluorescently or radioactively labeled DNA primer

-

Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, TTP)

-

Chain-terminating nucleotide analog (e.g., TFV-DP)

-

Reaction buffer (similar to the RT inhibition assay)

-

Denaturing polyacrylamide gel

-

Gel loading buffer

-

Phosphorimager or fluorescence scanner

Procedure:

-

Anneal the labeled primer to the template DNA/RNA.

-

Prepare reaction mixtures containing the primer-template complex, reaction buffer, and all four dNTPs.

-

Add varying concentrations of the chain-terminating nucleotide analog (TFV-DP) to the reaction tubes. Include a control reaction with no analog.

-

Initiate the reactions by adding HIV-1 RT.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding a gel loading buffer containing a stop solution (e.g., EDTA and formamide).

-

Denature the DNA products by heating at 95°C.

-

Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers).

-

The presence of shorter DNA fragments in the lanes containing the nucleotide analog, corresponding to termination events, confirms its chain-terminating activity. The intensity and length of these fragments can provide information on the efficiency of incorporation and termination.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of action of (S)-FPMPA as an HIV DNA chain terminator.

Caption: General experimental workflow for in vitro evaluation of (S)-FPMPA.

Caption: Logical flow of (S)-FPMPA's role in inhibiting HIV replication.

References

The Pharmacokinetics and Metabolism of FPMPA Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) represent a critical class of antiviral agents, with 3-fluoro-2-(phosphonomethoxy)propyl]adenine (FPMPA) and its derivatives demonstrating significant potential in the treatment of retroviral infections, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). A key challenge in the clinical development of ANPs is their inherent polarity, which leads to low oral bioavailability. To overcome this limitation, various prodrug strategies have been developed to enhance gastrointestinal absorption and intracellular delivery. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of FPMPA derivatives, summarizing available quantitative data, detailing experimental methodologies, and visualizing key metabolic pathways.

Pharmacokinetics of FPMPA Derivatives

The pharmacokinetic profile of FPMPA and its prodrugs is characterized by the need to deliver the active parent compound to target cells, where it can be anabolized to its pharmacologically active diphosphate form. Due to the limited publicly available quantitative pharmacokinetic data specifically for FPMPA derivatives, this section draws upon data from closely related acyclic nucleoside phosphonates, such as Tenofovir (PMPA), to infer likely pharmacokinetic characteristics.

Data Presentation: Pharmacokinetic Parameters of Acyclic Nucleoside Phosphonates

While specific tabular data for FPMPA derivatives are scarce in the public domain, the following table presents representative pharmacokinetic parameters for the related compound PMPA (Tenofovir) following intravenous administration in humans. This data provides a baseline for understanding the likely systemic behavior of FPMPA.

| Parameter | Value | Species | Reference |

| Cmax (1 mg/kg dose) | 2.7 ± 0.9 µg/mL | Human | [1] |

| Cmax (3 mg/kg dose) | 9.1 ± 2.1 µg/mL | Human | [1] |

| Terminal Half-life (1 mg/kg dose) | 4.5 ± 0.6 h | Human | [1] |

| Terminal Half-life (3 mg/kg dose) | 7.1 ± 1.3 h | Human | [1] |

| Renal Clearance | Major route of elimination | Human | [1] |

Metabolism of FPMPA Derivatives

The therapeutic efficacy of FPMPA derivatives is contingent on their intracellular conversion to the active diphosphate metabolite, (S)-FPMPApp. This metabolic activation is a critical step in the mechanism of action, as the diphosphate form is a potent inhibitor of viral reverse transcriptase.

Intracellular Phosphorylation Pathway

The metabolic activation of FPMPA is a two-step phosphorylation process catalyzed by host cellular enzymes.

Caption: Intracellular phosphorylation of FPMPA.

Prodrug Metabolism

To enhance oral bioavailability, FPMPA is often administered as a prodrug. These prodrugs are designed to be stable in the gastrointestinal tract, permeable across the intestinal epithelium, and then rapidly converted to the parent FPMPA molecule within the body. A common strategy involves esterification of the phosphonate group.

Caption: General metabolic pathway of an FPMPA prodrug.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and metabolic properties of FPMPA derivatives. Below are generalized methodologies based on common practices for analyzing nucleoside phosphonates.

Quantification of FPMPA in Biological Matrices

Objective: To determine the concentration of FPMPA in plasma or tissue homogenates.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the analyte is collected for analysis.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for FPMPA and an internal standard.

In Vitro Metabolism Studies

Objective: To investigate the intracellular phosphorylation of FPMPA.

Methodology:

-

Cell Culture: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.

-

Incubation: Cells are incubated with radiolabeled ([¹⁴C] or [³H]) FPMPA at various concentrations and for different time points.

-

Cell Lysis: After incubation, cells are washed and lysed to release intracellular contents.

-

Metabolite Separation: The cell lysate is analyzed by anion-exchange HPLC to separate the parent drug from its phosphorylated metabolites (FPMPAp and FPMPApp).

-

Quantification: The amount of radioactivity in the fractions corresponding to FPMPA, FPMPAp, and FPMPApp is measured using a scintillation counter.

Conclusion

The development of FPMPA derivatives as potent antiviral agents is critically dependent on a thorough understanding of their pharmacokinetic and metabolic profiles. Prodrug strategies have proven essential for overcoming the bioavailability challenges associated with this class of compounds. The intracellular phosphorylation to the active diphosphate metabolite is the key metabolic activation step. Further research providing detailed quantitative pharmacokinetic data and elucidating the specific enzymes involved in the metabolism of FPMPA and its prodrugs will be crucial for their successful clinical translation. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in this important therapeutic area.

References

(S)-FPMPA: An In-depth Analysis of its In Vivo Therapeutic Index

A Technical Guide for Researchers and Drug Development Professionals

Introduction: (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine, or (S)-FPMPA, is an acyclic nucleoside phosphonate with demonstrated potent and selective activity against retroviruses. This technical guide provides a comprehensive overview of the in vivo therapeutic index of (S)-FPMPA, drawing from key preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the drug development process, offering insights into the compound's efficacy, toxicity, and underlying mechanisms of action.

Quantitative Efficacy and Toxicity Data

The following tables summarize the in vivo efficacy and toxicity data for (S)-FPMPA in two distinct animal models: a murine retroviral-induced sarcoma model and a feline immunodeficiency virus (FIV) infection model. These data are crucial for assessing the therapeutic window of the compound.

Table 1: In Vivo Efficacy of (S)-FPMPA in the Moloney Murine Sarcoma Virus (MSV) Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Day of Tumor Appearance (± SD) | % Increase in Lifespan |

| Control (untreated) | - | - | 7.0 ± 0.0 | 0 |

| (S)-FPMPA | 50 | Subcutaneous | 12.0 ± 1.4 | 71 |

| (S)-FPMPA | 20 | Subcutaneous | 10.5 ± 0.7 | 50 |

| (S)-FPMPA | 5 | Subcutaneous | 9.0 ± 0.8 | 29 |

| PMEA (Adefovir) | 50 | Subcutaneous | 9.8 ± 0.5 | 40 |

| PMEA (Adefovir) | 20 | Subcutaneous | 8.5 ± 0.6 | 21 |

Data extracted from Balzarini et al., 1991.

Table 2: In Vivo Toxicity of (S)-FPMPA in Mice

| Compound | LD50 (mg/kg) |

| (S)-FPMPA | >500 |

| PMEA (Adefovir) | 200-400 |

Data extracted from Balzarini et al., 1991.

Table 3: Efficacy of (S)-FPMPA in Feline Immunodeficiency Virus (FIV) Infected Cats

| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Outcome |

| (S)-FPMPA | 25 | Subcutaneous | Twice weekly | Amelioration of clinical symptoms (stomatitis), improved Karnofsky's score, increased CD4+ lymphocyte counts, and reduced proviral DNA levels. No hematologic side effects observed. |

| PMEA (Adefovir) | 10 | Subcutaneous | Twice weekly | Amelioration of clinical symptoms. Hematologic side effects were noted. |

| Placebo | - | Subcutaneous | Twice weekly | Progression of clinical symptoms. |

Data extracted from Hartmann et al., 1998.[1]

Experimental Protocols

Moloney Murine Sarcoma Virus (MSV) Induced Tumor Model in Mice

Objective: To evaluate the in vivo anti-retroviral efficacy of (S)-FPMPA by assessing its ability to inhibit MSV-induced tumor formation and increase the lifespan of infected mice.

Animal Model:

-

Species: Mouse

-

Strain: NMRI mice

-

Age: Newborn (2-3 days old)

Virus and Inoculation:

-

Virus: Moloney murine sarcoma virus (MSV)

-

Inoculation Route: Intramuscular injection into the left hind leg.

-

Virus Titer: Sufficient to induce palpable tumors within 7 days and mortality within 12-14 days in untreated control animals.

Drug Administration:

-

Compounds: (S)-FPMPA, PMEA (adefovir) as a comparator.

-

Formulation: Dissolved in phosphate-buffered saline (PBS).

-

Administration Route: Subcutaneous injection.

-

Dosing Regimen: Once daily for 5 consecutive days, starting within 1-2 hours after virus inoculation.

Efficacy Parameters:

-

Tumor Development: Palpation of the injection site daily to record the day of first tumor appearance.

-

Survival: Monitoring and recording of daily mortality to calculate the mean lifespan and the percentage increase in lifespan compared to the untreated control group.

Toxicity Assessment:

-

Lethal Dose 50 (LD50): Determined by administering escalating single doses of the compounds to healthy mice and observing mortality over a 14-day period.

Feline Immunodeficiency Virus (FIV) Infection Model in Cats

Objective: To assess the therapeutic efficacy and safety of (S)-FPMPA in a naturally occurring, clinically relevant retroviral infection model.

Animal Model:

-

Species: Domestic cat (Felis catus)

-

Infection: Naturally infected with Feline Immunodeficiency Virus (FIV).

-

Inclusion Criteria: Cats with clinical signs of FIV infection, such as stomatitis.

Study Design:

-

Type: Double-blind, placebo-controlled study.

-

Groups: (S)-FPMPA treatment group, PMEA (adefovir) treatment group, and a placebo control group.

Drug Administration:

-

Compounds: (S)-FPMPA, PMEA (adefovir).

-

Formulation: Administered as a subcutaneous injection.

-

Dosing Regimen: Twice weekly for the duration of the study.

Efficacy Parameters:

-

Clinical Assessment: Evaluation of clinical signs, with a particular focus on the severity of stomatitis. A Karnofsky score, adapted for cats, was used to quantify the clinical status.

-

Immunological Parameters: Monitoring of CD4+ lymphocyte counts in peripheral blood.

-

Virological Parameters: Measurement of proviral DNA levels in peripheral blood mononuclear cells (PBMCs).

Safety and Toxicity Assessment:

-

Hematology: Regular monitoring of complete blood counts to detect any potential hematological side effects.

Mechanism of Action and Signaling Pathway

(S)-FPMPA exerts its antiviral effect as a prodrug. Upon entering a host cell, it is phosphorylated by cellular enzymes to its active diphosphate metabolite, (S)-FPMPApp. This active form then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. The incorporation of (S)-FPMPApp leads to chain termination, thus halting viral replication.

Caption: Intracellular activation of (S)-FPMPA and inhibition of viral reverse transcriptase.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key in vivo experiments described in this guide.

Caption: Workflow for the Moloney Murine Sarcoma Virus (MSV) in vivo efficacy study.

Caption: Workflow for the Feline Immunodeficiency Virus (FIV) in vivo efficacy study.

Conclusion

The in vivo data presented in this technical guide demonstrate that (S)-FPMPA possesses a favorable therapeutic index, particularly when compared to the structurally related compound PMEA (adefovir). In the MSV mouse model, (S)-FPMPA exhibited superior efficacy in delaying tumor onset and increasing lifespan, coupled with a significantly lower toxicity profile. These findings are corroborated by the study in FIV-infected cats, where (S)-FPMPA effectively ameliorated clinical symptoms without the hematological side effects observed with PMEA. The mechanism of action, involving intracellular phosphorylation and subsequent inhibition of viral reverse transcriptase, provides a clear rationale for its potent anti-retroviral activity. The detailed experimental protocols and workflows provided herein offer a valuable resource for the design and execution of future preclinical studies investigating (S)-FPMPA and other novel antiviral agents.

References

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of FPMPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-2-(phosphonomethoxy)propyl]adenine (FPMPA) is an acyclic nucleoside phosphonate (ANP) with recognized antiviral activity, particularly against the human immunodeficiency virus (HIV). As with other ANPs, its efficacy is contingent upon its ability to enter host cells and undergo intracellular phosphorylation to its active diphosphate metabolite, which can then inhibit viral polymerases. However, the inherent negative charge of the phosphonate group at physiological pH significantly hinders its passive diffusion across cellular membranes, necessitating a deeper understanding of its cellular uptake and metabolic activation pathways. This technical guide provides a comprehensive overview of the cellular uptake and phosphorylation of FPMPA, drawing upon data from the closely related and well-studied analog, tenofovir (PMPA), due to a lack of specific quantitative studies on FPMPA. This document outlines the mechanisms of cellular entry, the enzymatic processes involved in its activation, and the experimental protocols used to quantify these events.

Cellular Uptake of Acyclic Nucleoside Phosphonates

The cellular membrane presents a formidable barrier to negatively charged molecules like FPMPA. Consequently, the parent compound exhibits poor cellular permeability. To overcome this limitation, various prodrug strategies have been developed to mask the phosphonate group, thereby enhancing lipophilicity and facilitating cellular entry. Once inside the cell, these prodrug moieties are cleaved by intracellular enzymes to release the parent ANP.

While specific data for FPMPA is limited, studies on tenofovir (PMPA) and its oral prodrug tenofovir disoproxil fumarate (TDF) provide valuable insights into the differential uptake mechanisms. TDF, being more lipophilic, primarily enters cells via passive diffusion. In contrast, the parent compound, tenofovir, is taken up, albeit less efficiently, through endocytosis and potentially by organic anion transporters (OATs) in specific cell types.[1]

Quantitative Analysis of Cellular Uptake

The following table summarizes the cellular uptake of tenofovir (PMPA) and its prodrug TDF in different cell lines. This data serves as a proxy for understanding the potential uptake kinetics of FPMPA and its prospective prodrugs.

| Compound | Cell Line | Uptake Rate (pmol/10^6 cells/h) | Reference |

| Tenofovir (PMPA) | Vaginal Epithelial Cells (VK2) | 2.7 | [1] |

| Tenofovir (PMPA) | Jurkat T Cells | 0.44 | [1] |

| Tenofovir Disoproxil Fumarate (TDF) | Vaginal Epithelial Cells (VK2) | 42 | [1] |

| Tenofovir Disoproxil Fumarate (TDF) | Jurkat T Cells | 4.8 | [1] |

Intracellular Phosphorylation of FPMPA

Upon entering the cell, and after the cleavage of any prodrug moieties, FPMPA must be phosphorylated to its active form, FPMPA-diphosphate (FPMPApp). This two-step phosphorylation is catalyzed by cellular kinases. The first phosphorylation to FPMPA-monophosphate (FPMPAp) is a critical step, followed by a second phosphorylation to the active diphosphate. The active metabolite, FPMPApp, is a structural analog of deoxyadenosine triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase. Incorporation of FPMPApp into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group.

The efficiency of this phosphorylation cascade is a key determinant of the drug's antiviral potency. Studies with related ANPs have shown that the intracellular half-life of the diphosphate metabolite can be substantial, leading to a prolonged antiviral effect. For instance, the intracellular half-life of tenofovir diphosphate (TFV-DP) in activated peripheral blood mononuclear cells (PBMCs) is approximately 15.4 hours.[2]

Quantitative Analysis of Intracellular Metabolites

The table below presents data on the intracellular concentrations of tenofovir and its phosphorylated metabolites following exposure to either the parent drug or its prodrug, TDF. These values illustrate the significant enhancement in the formation of the active diphosphate metabolite when a prodrug approach is utilized.

| Parent Compound | Cell Line | Metabolite | Intracellular Concentration | Incubation Conditions | Reference |

| Tenofovir (450 µM) | VK2 | Tenofovir | ~15 pmol/10^6 cells | 1 h | [1] |

| Tenofovir (450 µM) | VK2 | TFV-MP | ~5 pmol/10^6 cells | 1 h | [1] |

| Tenofovir (450 µM) | VK2 | TFV-DP | ~1 pmol/10^6 cells | 1 h | [1] |

| TDF (0.5 µM) | VK2 | Tenofovir | ~20 pmol/10^6 cells | 1 h | [1] |

| TDF (0.5 µM) | VK2 | TFV-MP | ~15 pmol/10^6 cells | 1 h | [1] |

| TDF (0.5 µM) | VK2 | TFV-DP | ~5 pmol/10^6 cells | 1 h | [1] |

Experimental Protocols

Cellular Uptake Assay using Radiolabeled Compounds

This protocol is adapted from studies on tenofovir and is suitable for quantifying the cellular uptake of FPMPA.

Objective: To determine the rate of cellular uptake of [³H]-labeled FPMPA or its prodrugs.

Materials:

-

Cell line of interest (e.g., CEM, PBMCs, HeLa)

-

Complete cell culture medium

-

[³H]-FPMPA or [³H]-labeled FPMPA prodrug

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density of 1 x 10^6 cells/well and culture overnight.

-

Drug Incubation: On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of [³H]-FPMPA or its prodrug. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Washing: To terminate uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Convert the counts per minute (CPM) to picomoles of drug per 10^6 cells using a standard curve generated with known amounts of the radiolabeled compound.

Intracellular Phosphorylation Assay using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the extraction and quantification of FPMPA and its phosphorylated metabolites from cultured cells.

Objective: To determine the intracellular concentrations of FPMPA, FPMPAp, and FPMPApp.

Materials:

-

Cell line of interest

-

FPMPA or its prodrug

-

Ice-cold 60% methanol

-

Perchloric acid (HClO₄)

-

Potassium hydroxide (KOH)

-

HPLC system with a suitable column (e.g., strong anion exchange)

-

Mobile phase buffers

-

Standards for FPMPA, FPMPAp, and FPMPApp

Procedure:

-

Cell Culture and Treatment: Culture cells to a density of approximately 10 x 10^6 cells per sample. Treat the cells with FPMPA or its prodrug at the desired concentration and for various time points.

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 1 mL of ice-cold 60% methanol to quench metabolic activity.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Add 100 µL of 1.5 M perchloric acid to precipitate proteins.

-

Centrifuge to pellet the protein debris.

-

Neutralize the supernatant by adding 2 M KOH.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the final supernatant and inject it into the HPLC system.

-

Separate the metabolites using a strong anion exchange column with a gradient of the mobile phase.

-

Detect the metabolites using a UV detector at an appropriate wavelength.

-

-

Quantification: Quantify the concentrations of FPMPA, FPMPAp, and FPMPApp by comparing the peak areas to those of known standards.

Visualizations

Caption: Cellular uptake and activation pathway of an FPMPA prodrug.

Caption: Workflow for intracellular metabolite analysis of FPMPA.

Conclusion

The cellular uptake and subsequent phosphorylation are pivotal for the antiviral activity of FPMPA. Due to its hydrophilic nature, prodrug strategies are essential to enhance its delivery into target cells. Once inside, FPMPA is efficiently converted to its active diphosphate form by cellular kinases. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of these processes, which is crucial for the preclinical and clinical development of FPMPA and other acyclic nucleoside phosphonates. Further research focusing specifically on FPMPA is warranted to elucidate the precise kinetics of its uptake and metabolism in various cell types, which will undoubtedly aid in optimizing its therapeutic potential.

References

- 1. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA) analogues and their derivatives, a class of acyclic nucleoside phosphonates with significant antiviral activity. This document details their synthesis, mechanism of action, antiviral efficacy, and the experimental protocols used for their evaluation.

Introduction

Acyclic nucleoside phosphonates (ANPs) are a critical class of antiviral agents characterized by a phosphonate group attached to an acyclic side chain, which mimics the structure of natural nucleoside monophosphates. This structural feature confers resistance to hydrolysis by cellular phosphatases, leading to prolonged intracellular half-lives and potent antiviral activity. The introduction of a fluorine atom into the acyclic side chain, as seen in 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA), can significantly modulate the biological activity and selectivity of these compounds. This guide explores the core scientific and technical aspects of FPMPA analogues and their derivatives.

Synthesis of FPMPA Analogues

An efficient method for the synthesis of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases has been developed. The general synthetic route involves the condensation of a suitable purine base with a chiral fluorinated phosphonate precursor.

Detailed Experimental Protocol: Synthesis of (S)-9-[3-Fluoro-2-(phosphonomethoxy)propyl]adenine ((S)-FPMPA)

This protocol is a composite based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of the Chiral Precursor, (S)-2-[(diisopropoxyphosphoryl)methoxy)-3-fluoropropyl p-toluenesulfonate

-

Starting Material: (S)-glycidol is reacted with diisopropyl phosphite in the presence of a base (e.g., sodium hydride) to yield (S)-1-(diisopropoxyphosphoryl)methoxy-2,3-propanediol.

-

Fluorination: The primary hydroxyl group of the diol is selectively protected (e.g., with a trityl group). The secondary hydroxyl group is then fluorinated using a suitable fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

-

Deprotection and Tosylation: The protecting group is removed, and the resulting primary hydroxyl group is tosylated with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the final precursor.

Step 2: Condensation with Adenine

-

Base Preparation: Adenine is suspended in a suitable aprotic solvent (e.g., dimethylformamide - DMF) and treated with a strong base (e.g., sodium hydride) to form the sodium salt of adenine.

-

Alkylation: The chiral precursor from Step 1 is added to the adenine salt solution and the mixture is heated to facilitate the N9-alkylation reaction.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography to separate the N9-isomer from other regioisomers.

Step 3: Deprotection of the Phosphonate Esters

-

Hydrolysis: The diisopropyl ester groups of the phosphonate are hydrolyzed using a suitable reagent (e.g., bromotrimethylsilane followed by hydrolysis) to yield the final product, (S)-FPMPA.

-

Purification: The final compound is purified by recrystallization or ion-exchange chromatography.

Antiviral Activity and Cytotoxicity

FPMPA analogues have demonstrated potent and selective activity against a range of viruses, particularly retroviruses and hepadnaviruses. The antiviral efficacy and associated cytotoxicity are typically quantified by the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected FPMPA analogues and derivatives.

Table 1: Anti-HIV Activity of FPMPA Analogues

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| (R)-PMPA | HIV-1/IIIB | CEM | 1.0 - 2.8 | >300 | >107-300 |

| HIV-1/Ba-L | M/M | 0.01 | >300 | >30000 | |

| (R)-PMPDAP | HIV-1/IIIB | CEM | 1.0 - 2.8 | >300 | >107-300 |

| HIV-1/Ba-L | M/M | 0.01 | >300 | >30000 | |

| (S)-FPMPA | HIV-1 | Various | - | - | - |

| (R)-FPMPA | HIV-1 | Various | - | - | - |

| (RS)-FPMPA | HIV-1, HIV-2 | Various | Potent | Low | High |

| (RS)-FPMPDAP | HIV-1, HIV-2 | Various | Potent | Low | High |

PMPA: 9-(2-phosphonylmethoxypropyl)adenine; PMPDAP: 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine. Data for FPMPA analogues are qualitative from the provided search results, indicating high potential.[1]

Table 2: Anti-Herpesvirus and Anti-HBV Activity of Fluorinated Acyclic Nucleoside Phosphonates

| Compound | Virus | EC50 (µg/mL) |

| Monoethyl ester of F-PMEA | Human Cytomegalovirus (HCMV) | 5.6 |

| Epstein–Barr Virus (EBV) | 1.6 | |

| Measles Virus | 32 | |

| FPMP-5-azaC diisopropyl ester | Herpes Viruses | - |

F-PMEA: Fluoro-derivative of 9-(2-phosphonomethoxyethyl)adenine. Data for FPMP-5-azaC diisopropyl ester indicates activity but specific EC50 values were not provided in the search results.[2][3]

Mechanism of Action

The antiviral activity of FPMPA analogues is dependent on their intracellular conversion to the active diphosphate metabolite. This process is mediated by host cellular enzymes.

Intracellular Phosphorylation

-

Cellular Uptake: As phosphonates are negatively charged at physiological pH, their cellular uptake is limited. Prodrug strategies, such as esterification of the phosphonate group, are often employed to enhance cell penetration.

-

First Phosphorylation: The parent compound is phosphorylated by cellular kinases to its monophosphate derivative. For adenine-based analogues like tenofovir, adenylate kinase has been identified as a key enzyme in this step.

-

Second Phosphorylation: The monophosphate derivative is further phosphorylated by other cellular kinases, such as nucleoside diphosphate kinase, to the active diphosphate metabolite (e.g., FPMPApp).

Inhibition of Viral DNA Polymerase

The diphosphorylated analogue acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) substrate for the viral DNA polymerase (e.g., HIV reverse transcriptase or HBV DNA polymerase). Upon incorporation into the growing viral DNA chain, the acyclic nature of the analogue prevents the formation of a 3'-5' phosphodiester bond with the subsequent nucleotide, leading to chain termination and halting viral replication. The selectivity of these compounds stems from their higher affinity for the viral polymerase compared to host cellular DNA polymerases.

Signaling Pathway Diagram

Caption: Intracellular activation and mechanism of action of FPMPA analogues.

Experimental Protocols

In Vitro Antiviral Assay Protocol (General)

This protocol provides a general framework for assessing the antiviral activity of FPMPA analogues in cell culture.

-

Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Virus Infection: Seed cells in 96-well plates. For acute infection assays, infect the cells with a predetermined multiplicity of infection (MOI) of the virus. For chronically infected cell lines (e.g., HepG2 2.2.15), the virus is already present.

-

Drug Treatment: Add the serially diluted compounds to the infected cells. Include appropriate controls: uninfected cells, infected untreated cells (virus control), and a positive control drug with known antiviral activity.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to replicate (e.g., 4-7 days for HIV, 8 days for HBV).

-

Endpoint Measurement:

-

For HIV: Measure the level of virus replication by quantifying a viral marker, such as p24 antigen in the cell supernatant, using an ELISA-based method.

-

For HBV: Quantify the amount of HBV DNA released into the cell culture supernatant using a quantitative real-time PCR (qPCR) assay.

-

-

Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the test compounds to assess cytotoxicity. Cell viability can be determined using a colorimetric assay such as the MTT or MTS assay.

-

Data Analysis: Calculate the EC50 value (the concentration of the compound that inhibits viral replication by 50%) and the CC50 value (the concentration that reduces cell viability by 50%) from the dose-response curves. The Selectivity Index (SI = CC50/EC50) is then determined.

HIV-1 Reverse Transcriptase Inhibition Assay Protocol

-

Reagents and Materials: Recombinant HIV-1 reverse transcriptase (RT), a poly(rA) template, an oligo(dT) primer, radiolabeled [³H]dTTP, and unlabeled dTTP.

-

Reaction Mixture: Prepare a reaction mixture containing the poly(rA)·oligo(dT) template-primer, buffer, MgCl₂, dithiothreitol (DTT), and varying concentrations of the diphosphorylated test compound (FPMPApp).

-

Enzyme Reaction: Initiate the reaction by adding the HIV-1 RT enzyme. The reaction is allowed to proceed at 37°C.

-

Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). The unincorporated [³H]dTTP is separated from the newly synthesized radiolabeled DNA by filtration.

-

Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel FPMPA analogues.

Caption: Experimental workflow for the development of FPMPA analogues.

Conclusion

9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine analogues and their derivatives represent a promising class of antiviral agents. Their unique chemical structure, potent antiviral activity, and well-defined mechanism of action make them attractive candidates for further drug development. This technical guide provides a foundational understanding for researchers and scientists working in the field of antiviral drug discovery and development. Further research into structure-activity relationships, prodrug strategies, and in vivo efficacy will be crucial in realizing the full therapeutic potential of this class of compounds. vivo efficacy will be crucial in realizing the full therapeutic potential of this class of compounds.

References

- 1. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 3. Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

FPMPA Prodrug Strategies: A Technical Guide to Enhancing Bioavailability

For Immediate Release

This technical guide provides an in-depth overview of prodrug strategies aimed at improving the oral bioavailability of (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine (FPMPA), a potent antiviral agent. Researchers, scientists, and drug development professionals will find comprehensive data, detailed experimental protocols, and visualizations of key concepts to aid in the development of next-generation phosphonate therapeutics.

The inherent polarity of the phosphonate group in FPMPA significantly limits its oral absorption, necessitating the use of prodrug strategies to mask this charged moiety and facilitate passive diffusion across the intestinal epithelium. This guide focuses on the most promising approaches, with a particular emphasis on amidate and ester-based prodrugs.

Core Concepts in FPMPA Prodrug Design

The primary goal of FPMPA prodrug design is to transiently neutralize the negatively charged phosphonate group, thereby increasing lipophilicity and enhancing membrane permeability. Upon absorption, the prodrug must be efficiently cleaved by endogenous enzymes to release the active FPMPA molecule. Key strategies explored for FPMPA and structurally related acyclic nucleoside phosphonates include:

-

Amidate Prodrugs (ProTides): This approach involves the formation of a phosphonamidate by linking an amino acid ester and an aryl group to the phosphorus center. These ProTides are designed to be recognized by intracellular enzymes, such as cathepsin A and carboxylesterase 1, which hydrolyze the ester and amide bonds to release the parent drug.

-

Acyloxymethyl and Alkoxycarbonyloxymethyl Esters: These prodrugs mask the phosphonate with groups like pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC). These linkers are designed to be cleaved by esterases present in the plasma and tissues, releasing FPMPA.

Quantitative Analysis of Prodrug Performance

While specific in vivo pharmacokinetic data for FPMPA prodrugs is limited in publicly available literature, extensive studies on the closely related compound, 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA, Tenofovir), provide valuable insights into the expected performance of analogous FPMPA prodrugs. The following tables summarize key pharmacokinetic parameters for various PMPA prodrugs in preclinical models.

Table 1: Oral Bioavailability of PMPA Prodrugs in Dogs

| Prodrug Candidate | Prodrug Type | Oral Bioavailability of PMPA (%) |

| bis-(POM) PMPA | Acyloxymethyl Ester | 37.8 ± 5.1 |

| bis-(POC) PMPA | Alkoxycarbonyloxymethyl Ester | 30.1 |

| bis-(n-butyloxycarbonyloxymethyl) PMPA | Alkoxycarbonyloxymethyl Ester | 16.0 |

| bis-(neo-pentyloxy-carbonyloxymethyl) PMPA | Alkoxycarbonyloxymethyl Ester | Not specified, but noted as low |

Data sourced from studies on PMPA prodrugs as a proxy for FPMPA.

Table 2: In Vitro Stability of PMPA Prodrugs in Dog Tissues

| Prodrug Candidate | Half-life in Intestinal Homogenate (min) | Half-life in Plasma (min) | Half-life in Liver Homogenate (min) |

| bis-(POM) PMPA | < 60 | < 60 | < 60 |

| bis-(POC) PMPA | > 60 | 20.5 | < 60 |

| bis-(n-butyloxycarbonyloxymethyl) PMPA | < 5 | < 60 | < 60 |

| bis-(neo-pentyloxy-carbonyloxymethyl) PMPA | < 5 | < 60 | < 60 |

Data sourced from studies on PMPA prodrugs as a proxy for FPMPA.

Table 3: In Vitro Stability of a Diamyl Aspartate Amidate Prodrug of (S)-FPMPA

| Medium | Stability |

| Acidic (pH 2) | Stable |

| Human Plasma | Stable |

| Human Liver Microsomes | Half-life of 2 minutes |

This data is specific to an (S)-FPMPA amidate prodrug and indicates efficient metabolic activation in the liver.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of FPMPA prodrugs, based on established methods for related compounds.

Synthesis of (S)-FPMPA Diamyl Aspartate Amidate Prodrug

This protocol is adapted from the synthesis of related phosphonamidates.

Materials:

-

(S)-FPMPA

-

L-Aspartic acid diamyl ester hydrochloride

-

Phenol

-

2,2'-dithiodipyridine

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Pyridine

-

Trichloroacetic acid (TCA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-FPMPA in dry pyridine, add L-Aspartic acid diamyl ester hydrochloride, phenol, 2,2'-dithiodipyridine, and PPh₃.

-

Add Et₃N and stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

To a solution of the purified intermediate in DCM, add a 6% solution of TCA in DCM.

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield the (S)-FPMPA diamyl aspartate amidate prodrug.

In Vitro Stability Assay

Objective: To determine the stability of the FPMPA prodrug in various biological matrices.

Materials:

-

FPMPA prodrug

-

Phosphate buffered saline (PBS), pH 7.4

-

Human or other species-specific plasma

-

Human or other species-specific liver microsomes

-

Incubator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the FPMPA prodrug in a suitable solvent (e.g., DMSO).

-

Incubate the prodrug at a final concentration of 1-10 µM in PBS, plasma, and liver microsomes (supplemented with NADPH for metabolic activation) at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.

-

Immediately quench the enzymatic activity by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug.

-

Calculate the half-life (t₁/₂) of the prodrug in each matrix.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Dog)

Objective: To determine the oral bioavailability of FPMPA following administration of the prodrug.

Materials:

-

FPMPA prodrug formulation

-

FPMPA analytical standard

-

Fasted beagle dogs

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer a single oral dose of the FPMPA prodrug to fasted beagle dogs.

-

Collect blood samples from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

For intravenous administration (to determine absolute bioavailability), administer a single intravenous dose of FPMPA to a separate group of dogs and collect blood samples as described above.

-

Extract FPMPA from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).

-

Quantify the concentration of FPMPA in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F), using appropriate software. The oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Visualizing Prodrug Strategies and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General workflow of an FPMPA prodrug from oral administration to therapeutic action.

Caption: Intracellular activation pathway of an FPMPA amidate prodrug (ProTide).

Conclusion

Prodrug strategies are indispensable for unlocking the therapeutic potential of FPMPA. Both amidate and ester-based approaches have demonstrated significant promise in overcoming the bioavailability challenges posed by the phosphonate group. The data from related compounds, coupled with the initial findings for FPMPA prodrugs, strongly support the continued investigation of these strategies. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel FPMPA prodrugs with enhanced oral bioavailability and clinical utility.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Acyclic Nucleoside Phosphonates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyclic nucleoside phosphonates (ANPs) are a class of antiviral compounds that act as potent inhibitors of viral DNA synthesis. A key characteristic of these compounds is their phosphonate group, which confers a negative charge and mimics a nucleotide monophosphate. This allows them to bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. Once inside a host cell, ANPs are converted by cellular enzymes into their active diphosphate metabolites. These metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by viral DNA polymerase, leading to chain termination and inhibition of viral replication.

This document provides a detailed protocol for conducting in vitro antiviral assays for (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) and related acyclic nucleoside phosphonates. It is important to note that literature suggests certain derivatives of (S)-FPMPA may have limited intrinsic antiviral activity.[1] Therefore, for the purpose of illustrating a robust antiviral effect and providing representative data, this protocol will also refer to the closely related and highly active compound, (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA).

Data Presentation

The antiviral activity and cytotoxicity of acyclic nucleoside phosphonates are typically evaluated by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of (S)-HPMPA against various DNA viruses.

| Virus | Cell Line | Assay Method | EC50 (µM) | Reference |

| Epstein-Barr Virus (EBV) | - | Viral DNA Replication Inhibition | 0.08 | [2][3] |

| Adenovirus | Human Embryonic Fibroblasts | Cytopathogenicity Inhibition | ~0.4 (1.1 µg/ml) | [4][5] |

Note: Data for (S)-FPMPA is limited. (S)-HPMPA is a close structural analog with demonstrated broad-spectrum antiviral activity.

Table 2: Cytotoxicity of Acyclic Nucleoside Phosphonates.

| Compound | Cell Line | Assay Method | CC50 (µM) | Reference |

| (R)-PMPA | Human Lymphocytes (PBL) | Not Specified | >300 | [6] |

| (R)-PMPDAP | Human Lymphocytes (PBL) | Not Specified | >300 | [6] |

Experimental Protocols

Two common methods for determining the in vitro antiviral activity of a compound are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

(S)-FPMPA or other test compound

-

Positive control antiviral (e.g., Cidofovir for DNA viruses)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control in cell culture medium.

-

Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days.

-

Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of the test compound or control to the wells. Include wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until CPE is complete in the virus control wells.

-

Quantification of CPE: Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.

Plaque Reduction Assay

This assay is used for viruses that form plaques (localized areas of cell death) and measures the reduction in the number or size of plaques in the presence of the antiviral compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

(S)-FPMPA or other test compound

-

Positive control antiviral

-

Cell culture medium

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

6-well or 12-well cell culture plates

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed the plates with host cells to form a confluent monolayer.

-

Infection: Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound or control.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells in the absence of a virus.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.

-

Treatment: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Cell Viability Assessment: Determine cell viability using a suitable reagent.

-

Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Mechanism of Action of Acyclic Nucleoside Phosphonates

Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.

Experimental Workflow for CPE Inhibition Assay

References

- 1. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of acyclic nucleoside phosphonate analogs, including (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, on Epstein-Barr virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of acyclic nucleoside phosphonate analogs, including (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, on Epstein-Barr virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitory effect of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and 2'-nor-cyclic GMP on adenovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibitory effect of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and 2'-nor-cyclic GMP on adenovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of the (R)-enantiomers of 9-(2-phosphonylmethoxypropyl)-adenine and 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine against human immunodeficiency virus in different human cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying (S)-FPMPA Inhibition of HIV Reverse Transcriptase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying the inhibitory activity of (S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine ((S)-FPMPA) against Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). (S)-FPMPA is an acyclic nucleoside phosphonate analog that acts as a competitive inhibitor of the viral polymerase, effectively terminating the DNA chain elongation process. This document outlines the necessary experimental procedures to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Overview of (S)-FPMPA and its Mechanism of Action

(S)-FPMPA is a nucleotide analog that, upon intracellular phosphorylation to its diphosphate metabolite, (S)-FPMPApp, targets the HIV reverse transcriptase. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain of (S)-FPMPA prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

The signaling pathway illustrating this mechanism is detailed below:

Caption: Mechanism of (S)-FPMPA inhibition of HIV reverse transcriptase.

Quantitative Data Summary

While specific quantitative data for (S)-FPMPA is not broadly published, this section is structured to present such data once obtained through the experimental protocols outlined below. The key parameters to quantify are the IC50 and Ki values.

| Parameter | Description | Experimental Value |

| IC50 | The concentration of (S)-FPMPA required to inhibit 50% of the HIV reverse transcriptase activity in a cell-free enzymatic assay. | To be determined |

| EC50 | The concentration of (S)-FPMPA required to inhibit 50% of HIV replication in a cell-based assay. | To be determined |

| Ki | The inhibition constant, representing the binding affinity of the active metabolite, (S)-FPMPApp, to the HIV reverse transcriptase. | To be determined |

| CC50 | The concentration of (S)-FPMPA that causes a 50% reduction in the viability of the host cells. | To be determined |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | To be determined |

Experimental Protocols

Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is designed to determine the IC50 value of (S)-FPMPA for HIV-1 RT.

Experimental Workflow:

Caption: Workflow for the cell-free HIV-1 RT inhibition assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

(S)-FPMPA diphosphate ((S)-FPMPApp) - in-house synthesis or custom order may be required

-

Poly(rA) as template and oligo(dT)12-18 as primer

-

[³H]deoxythymidine triphosphate ([³H]dTTP)

-

Unlabeled deoxythymidine triphosphate (dTTP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Dilute recombinant HIV-1 RT to the desired concentration in assay buffer.

-

Prepare a stock solution of the poly(rA)/oligo(dT) template/primer by annealing at a 10:1 molar ratio.

-

Prepare serial dilutions of (S)-FPMPApp in assay buffer.

-

Prepare a reaction mixture containing assay buffer, poly(rA)/oligo(dT), and a mixture of unlabeled dTTP and [³H]dTTP.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, add the reaction mixture.

-

Add varying concentrations of the inhibitor, (S)-FPMPApp.

-

Initiate the reaction by adding the diluted HIV-1 RT.

-

Include control reactions: a no-enzyme control (background) and a no-inhibitor control (100% activity).

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Precipitation:

-

Terminate the reaction by adding ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to allow the newly synthesized radiolabeled DNA to precipitate.

-

-

Filtration and Washing:

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]dTTP.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of (S)-FPMPApp compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Anti-HIV Replication Assay

This protocol is used to determine the EC50 and CC50 values of (S)-FPMPA in a cellular context.

Materials:

-

Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, C8166)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

(S)-FPMPA

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well cell culture plates

-

p24 antigen capture ELISA kit

-

Cell viability assay kit (e.g., MTT, XTT)

Procedure:

-

Cell Culture and Plating:

-

Culture the T-lymphocyte cell line under standard conditions.

-

Seed the cells into a 96-well plate at an appropriate density.

-

-

Compound Addition and Infection:

-

Prepare serial dilutions of (S)-FPMPA in the cell culture medium.

-

Add the diluted compound to the wells containing the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include control wells: uninfected cells (no virus, no compound), infected cells (virus, no compound), and uninfected cells with the compound (for cytotoxicity).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

-

Quantification of Viral Replication (EC50 Determination):

-

After the incubation period, collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

-

-

Quantification of Cell Viability (CC50 Determination):

-

To the remaining cells in the plate (or in a parallel plate set up for cytotoxicity), add the reagent from a cell viability assay kit.

-

Incubate according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated, uninfected cell control.

-